molecular formula NH4CO2NH2<br>CH6N2O2 B072881 Ammonium carbamate CAS No. 1111-78-0

Ammonium carbamate

Cat. No. B072881
CAS RN: 1111-78-0
M. Wt: 78.071 g/mol
InChI Key: BVCZEBOGSOYJJT-UHFFFAOYSA-N
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Patent
US04420635

Procedure details

A process adapted for producing free-flowing ammonium carbamate having an average particle size between about 2-10 microns, and having a purity of substantially 100 percent, which process comprises (1) injecting a pressurized stream of anhydrous liquid carbon dioxide into a moisture-free environment, wherein adiabatic expansion decreases the temperature of the carbon dioxide into the range between about 10° F. and -110° F.; and (2) contacting the adiabatically expanding carbon dioxide with a stream of anhydrous liquid ammonia to form particualate ammonium carbamate, wherein the molar ratio of carbon dioxide to ammonia in the contacting zone is between about 1.5-5:1, and the temperature in the contacting zone is maintained in the range between about 70° F. and 120° F., and wherein said liquid ammonia is injected into the approximate center of said stream of carbon dioxide in order to increase mixing.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].[NH3:4]>>[C:1](=[O:3])([O-:2])[NH2:4].[NH4+:4].[C:1](=[O:3])=[O:2].[NH3:4] |f:2.3|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
into the range between about 10° F. and -110° F.

Outcomes

Product
Name
Type
product
Smiles
C(N)([O-])=O.[NH4+]
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.